2-(1-Benzylpiperidin-4-yl)pyridine

概要

説明

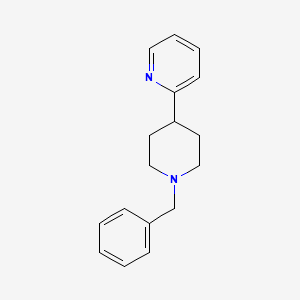

2-(1-Benzylpiperidin-4-yl)pyridine is a chemical compound that belongs to the class of piperidine derivatives It is structurally characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a pyridine ring at the fourth position of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)pyridine typically involves the reaction of 4-piperidone with benzyl chloride to form 1-benzyl-4-piperidone. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process .

化学反応の分析

Types of Reactions

2-(1-Benzylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Bases like potassium carbonate and solvents such as DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Neuropharmacology

2-(1-Benzylpiperidin-4-yl)pyridine has been extensively studied for its effects on neurotransmitter systems, particularly in relation to neurological disorders:

- Acetylcholine Receptor Modulation : The compound has shown potential as a modulator of acetylcholine receptors, indicating its possible use in treating conditions such as Alzheimer’s disease. It interacts with acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .

- Neuropathic Pain Treatment : A derivative of this compound has been shown to exhibit antiallodynic effects in models of neuropathic pain, suggesting its potential for pain management therapies. The mechanism involves σ1 receptor antagonism, which plays a role in pain signaling pathways .

Medicinal Chemistry

The compound serves as a building block for synthesizing novel drug candidates aimed at various therapeutic targets:

- Dual AChE Inhibitors : Research has led to the development of new compounds that combine the piperidine moiety with other pharmacophores to create dual inhibitors of AChE and butyrylcholinesterase (BuChE), enhancing selectivity and potency against Alzheimer’s disease .

- Scaffold Hopping : Innovative approaches have utilized this compound as a scaffold to design new molecules with improved pharmacological profiles, demonstrating its utility in drug discovery .

Industrial Applications

In addition to its biological applications, this compound is also relevant in industrial chemistry:

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of more complex pharmaceuticals, contributing to the development of various therapeutic agents .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s effects on neurotransmitter release make it a potential candidate for the treatment of neurological disorders .

類似化合物との比較

2-(1-Benzylpiperidin-4-yl)pyridine can be compared with other similar compounds, such as:

Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

4-Benzylpiperidine: Another piperidine derivative that acts as a monoamine releasing agent.

These comparisons highlight the uniqueness of this compound in terms of its structural features and pharmacological properties.

生物活性

2-(1-Benzylpiperidin-4-yl)pyridine is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. Its structural features suggest that it may interact with various biological targets, including acetylcholinesterase (AChE) and sigma receptors, which are implicated in conditions such as Alzheimer's disease and neuropathic pain.

Chemical Structure

The chemical structure of this compound consists of a piperidine ring substituted with a benzyl group and a pyridine moiety. This structural configuration is significant for its biological activity, particularly in modulating neurotransmitter systems.

Acetylcholinesterase Inhibition

Research indicates that compounds related to this compound exhibit potent AChE inhibitory activity. For instance, derivatives of this compound have shown submicromolar to nanomolar IC50 values against human AChE (hAChE). A notable example is the compound 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile, which has an IC50 of 9.4 nM for hAChE and demonstrates significant selectivity over butyrylcholinesterase (BuChE) .

| Compound Name | IC50 (hAChE) | Selectivity (hAChE/BuChE) |

|---|---|---|

| 2-amino-6-((3-(1-benzylpiperidin-4-yl)propyl)amino)pyridine-3,5-dicarbonitrile | 9.4 nM | 703-fold |

This high selectivity is crucial for minimizing side effects associated with cholinergic therapies.

Sigma Receptor Antagonism

Another area of interest is the compound's interaction with sigma receptors. A study highlighted that a derivative of this compound exhibited significant antiallodynic effects in models of neuropathic pain through sigma-1 receptor antagonism. This suggests its potential utility in pain management therapies .

Neuropathic Pain Model

In a recent study, a derivative of the compound was tested in a capsaicin-induced mechanical allodynia model. The results showed that administration of this compound fully reversed mechanical allodynia, restoring mechanical thresholds to baseline levels. This finding supports the hypothesis that sigma receptor antagonism can be an effective strategy for treating neuropathic pain .

Alzheimer's Disease Research

The multifunctional profile of compounds derived from this compound has been explored in the context of Alzheimer's disease. These compounds not only inhibit AChE but also demonstrate neuroprotective properties and the ability to chelate metal ions associated with amyloid aggregation. This dual mechanism could provide a comprehensive approach to treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1-Benzylpiperidin-4-yl)pyridine, and how do they influence its biochemical interactions?

- Answer : The compound consists of a pyridine ring linked to a benzyl-substituted piperidine moiety. The piperidine ring provides conformational flexibility, while the benzyl group enhances lipophilicity, facilitating membrane penetration. The pyridine ring acts as a hydrogen bond acceptor, critical for interactions with enzymes like acetylcholinesterase (AChE). Computational studies using AutoDock Vina (grid size: 25 ų, exhaustiveness: 8) suggest binding affinity to AChE via π-π stacking and van der Waals interactions .

| Molecular Weight | 218.34 g/mol |

|---|---|

| Formula | C₁₇H₂₀N₂ |

| Key Functional Groups | Piperidine (basic), Pyridine (aromatic), Benzyl (hydrophobic) |

| Source: PubChem |

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

- Answer : A two-step approach is typical:

N-Benzylation : Piperidine is benzylated using benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 hours) to yield 1-benzylpiperidine .

Pyridine Coupling : The piperidine intermediate undergoes nucleophilic substitution or reductive amination with pyridine derivatives. For example, ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate reacts with 2-(1-benzylpiperidin-4-yl)ethanamine in DMF at 80°C for 24 hours to form pyridonepezil derivatives (yield: 75–85%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents.

- First Aid : In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .

- Toxicity Note : Limited toxicological data exist. Acute toxicity studies in rodents suggest an LD₅₀ > 500 mg/kg (oral), but chronic effects remain uncharacterized .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound-based AChE inhibitors?

- Answer : AutoDock Vina is used to predict binding modes. Key steps:

Protein Preparation : Retrieve AChE structure (PDB: 4EY7), remove water, add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Docking Parameters : Set grid center near the catalytic triad (Ser203, His447, Glu334), grid size 25 ų, exhaustiveness 4.

Results show a docking score of −9.2 kcal/mol, with the benzyl group occupying the peripheral anionic site .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for AChE inhibition by this compound analogs?

- Answer : Discrepancies may arise from assay conditions. Standardize protocols:

- Enzyme Source : Use recombinant human AChE (hAChE) instead of electric eel AChE (EeAChE) to avoid species variability.

- Substrate Concentration : Fixed 1 mM acetylthiocholine iodide with 0.3 mM DTNB.

- Data Normalization : Include donepezil (IC₅₀ = 6 nM) as a positive control. Recent studies report IC₅₀ values of 15–50 nM for optimized derivatives .

Q. How does the compound’s hydrazinyl derivative (1-Benzyl-4-hydrazinylpiperidine) enhance its utility in proteomics research?

- Answer : The hydrazinyl group enables selective labeling of carbonyl-containing proteins via Schiff base formation. Protocol:

Reaction : Incubate the derivative (10 mM) with protein lysates in PBS (pH 7.4, 37°C, 2 hours).

Quenching : Add sodium cyanoborohydride (50 mM) to stabilize adducts.

Detection : Analyze by LC-MS/MS. This method identifies oxidized proteins in neurodegenerative disease models .

Q. Methodological Considerations

Q. What analytical techniques validate the purity and stability of this compound under storage conditions?

- Answer :

- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase acetonitrile/0.1% TFA (70:30), UV detection at 254 nm. Purity >99% is achievable .

- Stability Testing : Store at −20°C under argon. Accelerated stability studies (40°C/75% RH, 4 weeks) show <2% degradation by LC-MS .

Q. How can structure-activity relationship (SAR) studies improve the antioxidant efficacy of this compound?

- Answer : Modify the pyridine ring:

- Electron-Withdrawing Groups : Nitro or cyano substitutions at the 3-position increase radical scavenging (EC₅₀: 12 μM vs. 25 μM for parent compound in DPPH assay).

- Piperidine Substitutions : Replace benzyl with 4-fluorobenzyl to enhance bioavailability (logP reduced from 3.2 to 2.8) .

特性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVCDYALQKKHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。